molecular formula C8H7FO B13495020 2-(Fluoromethyl)benzaldehyde

2-(Fluoromethyl)benzaldehyde

Cat. No.: B13495020
M. Wt: 138.14 g/mol
InChI Key: ICHYJYHEPOAXNU-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO It is a derivative of benzaldehyde, where a fluoromethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Fluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the fluorination of benzaldehyde derivatives. For instance, the reaction of benzaldehyde with a fluorinating agent such as Selectfluor can yield this compound under controlled conditions . Another method involves the use of fluoromethylation reagents like fluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: 2-(Fluoromethyl)benzoic acid.

    Reduction: 2-(Fluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)benzaldehyde involves its interaction with various molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This interaction often leads to the formation of stable complexes, which can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Fluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluoromethyl group enhances its reactivity compared to non-fluorinated benzaldehyde derivatives, making it valuable in various synthetic applications .

Properties

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

2-(fluoromethyl)benzaldehyde

InChI

InChI=1S/C8H7FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2

InChI Key

ICHYJYHEPOAXNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CF)C=O

Origin of Product

United States

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